![molecular formula C24H26O4 B14263030 1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) CAS No. 138329-36-9](/img/structure/B14263030.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,5-dimethyl-1,4-phenylene bridge through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) typically involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with 2-ethoxybenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its unique structure can impart specific properties to polymers or resins, such as increased stability or flexibility.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-methoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-propoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-butoxybenzene)
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is unique due to its specific ethoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific chemical properties are required.
Propiedades
Número CAS |
138329-36-9 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,4-bis(2-ethoxyphenoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C24H26O4/c1-5-25-19-11-7-9-13-21(19)27-23-15-18(4)24(16-17(23)3)28-22-14-10-8-12-20(22)26-6-2/h7-16H,5-6H2,1-4H3 |
Clave InChI |
XDKDHLLZXCPGPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2C)OC3=CC=CC=C3OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


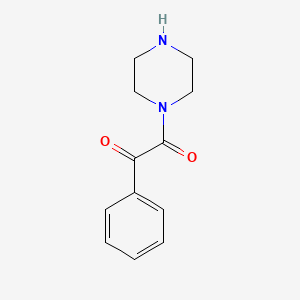

![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
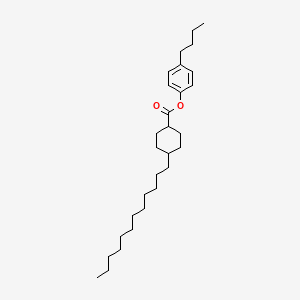
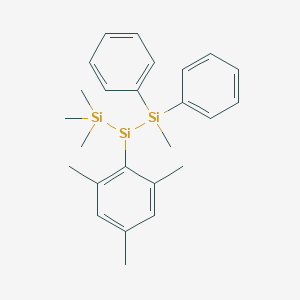
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
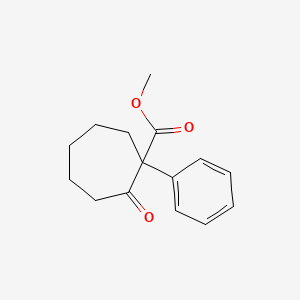
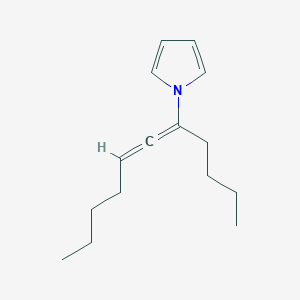
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
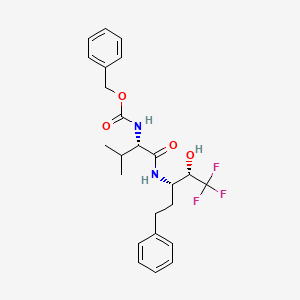
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
